2,5-Diiodopyridin

Übersicht

Beschreibung

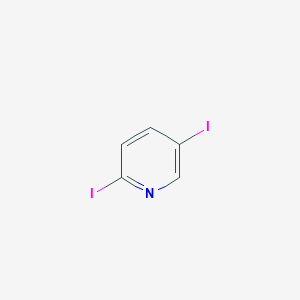

Introduction 2,5-Diiodopyridine is a dihalogenated pyridine derivative. It is a significant compound in organic chemistry due to its utility in various synthetic pathways and its biological activity.

Synthesis Analysis

- The synthesis of 2,5-diiodopyridine derivatives involves palladium-catalyzed aminocarbonylation reactions, as shown in the study by Takács et al. (2017) (Takács et al., 2017). This process yields products with carboxamide and ketocarboxamide functionalities.

- Another synthesis route, as described by Leboho et al. (2015), involves double Sonogashira coupling reactions on diiodopyridine derivatives (Leboho et al., 2015).

Molecular Structure Analysis

- Studies on the molecular structure of pyridine derivatives, including diiodopyridines, reveal their stability and structural variations, as shown in the research by Bryndal et al. (2012) (Bryndal et al., 2012). These structures are often stabilized by hydrogen bonds and exhibit layered arrangements.

Chemical Reactions and Properties

- The reactivity of 2,5-diiodopyridine includes participation in various coupling reactions. For instance, Schwab et al. (2002) demonstrated the Stille coupling of 2,5-dibromopyridine for the synthesis of bipyridine derivatives (Schwab et al., 2002).

Physical Properties Analysis

- The physical properties of diiodopyridines, such as their melting points and solubility, are crucial for their applications in synthesis. However, specific details on the physical properties of 2,5-diiodopyridine are not extensively covered in the literature available.

Chemical Properties Analysis

- The chemical properties, such as the electrophilic and nucleophilic characteristics of 2,5-diiodopyridine, are integral to its reactivity in various organic synthesis pathways. The study by Abraham et al. (2017) on 2-Amino-3-bromo-5-nitropyridine provides insights into the electronic characteristics of similar compounds (Abraham et al., 2017).

Wissenschaftliche Forschungsanwendungen

Koordinations-Polymere und Supramolekulare Chemie

2,5-Diiodopyridin: spielt eine wichtige Rolle bei der Synthese von Koordinations-Polymeren, insbesondere bei der Bildung von Halogenbindungen mit Kupfer(I)-Halogenid. Diese Polymere zeigen einzigartige 3-D-supramolekulare Netzwerke, die für die Entwicklung neuer Materialien mit spezifischen Eigenschaften unerlässlich sind .

Halogenbindungsstudien

Die Verbindung dient als Schlüsselmolekül zur Untersuchung von Halogenbindungs-Wechselwirkungen. Ihre Reaktionen mit verschiedenen Halogeniden werden verwendet, um die Natur von Halogenbindungen in der Kristall-Engineering und Materialwissenschaft zu analysieren .

Organische Synthese

This compound: ist ein wertvolles Reagenz in der organischen Synthese. Es kann als Ausgangsmaterial für die Synthese verschiedener Pyridinderivate dienen, die in der Pharmakologie und Agrochemie von entscheidender Bedeutung sind .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird This compound zur Entwicklung neuer Medikamente und zur Untersuchung ihrer Wechselwirkungen mit biologischen Zielmolekülen eingesetzt. Seine Iodatome können zur Radiomarkierung verwendet werden, was die Verfolgung und Bildgebung von Medikamenten im Körper unterstützt .

Materialwissenschaft

Diese Verbindung wird in der Materialwissenschaft eingesetzt, um neue Verbindungen mit spezifischen elektronischen und optischen Eigenschaften zu erzeugen. Ihre Fähigkeit, stabile Halogenbindungen zu bilden, macht sie für die Entwicklung neuartiger Materialien geeignet .

Analytische Chemie

This compound: kann als Standard- oder Referenzverbindung in verschiedenen analytischen Verfahren wie Chromatographie und Massenspektrometrie verwendet werden, um chemische Substanzen zu identifizieren und zu quantifizieren .

Safety and Hazards

2,5-Diiodopyridine is classified as having acute toxicity (oral), skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It has been found to interact with copper (cu) in the formation of complexes

Mode of Action

It has been observed to form complexes with copper (Cu), resulting in different geometrical conformations . The formation of these conformations is due to the rotation around the Cu–N bond, which results in two geometries: syn-geometry and anti-geometry . These geometrical conformers are stabilized by different interactions

Biochemical Pathways

The formation of complexes with copper suggests that it may interact with biochemical pathways involving copper ions . More research is needed to elucidate the specific pathways affected by 2,5-Diiodopyridine.

Result of Action

The compound’s interaction with copper and the resulting geometrical conformations suggest that it may have an impact at the molecular level

Action Environment

The formation of different geometrical conformations suggests that factors such as temperature and solvent could potentially influence its action

Eigenschaften

IUPAC Name |

2,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWFCFIXXMXRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401161 | |

| Record name | 2,5-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116195-81-4 | |

| Record name | 2,5-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,5-diiodopyridine influence its ability to form halogen bonds in copper(I) complexes?

A1: The iodine atoms in 2,5-diiodopyridine play a crucial role in forming halogen bonds with copper(I)-bound halide ions. Research has shown that these C−I···A–Cu halogen bonds are stronger than C−I···I’–C interactions observed between two 2,5-diiodopyridine ligands . Interestingly, the strength of these halogen bonds can be influenced by the substituent at the 2-position of the pyridine ring. For instance, a fluorine atom at the 2-position, due to its electron-withdrawing nature, leads to shorter and stronger C5−I5···I–Cu and C5−Br5···Br–Cu bonds compared to chlorine at the same position . This highlights the significance of structural modifications in fine-tuning the interaction strength and potentially impacting the properties of resulting complexes.

Q2: Can 2,5-diiodopyridine be used as a starting material for the synthesis of polymeric materials?

A2: Yes, 2,5-diiodopyridine can act as a precursor for constructing nitrogen-containing poly(p-phenylene) (PPP) films through an electrochemical cathodic-dehalogenation polymerization method . This polymerization process results in a material termed CityU-23, a polypyridine, which can be deposited in situ on various conductive substrates like silicon, gold, and nickel. This characteristic is particularly promising for potential applications in electronic devices .

Q3: What is the significance of polymorphism in complexes involving 2,5-diiodopyridine?

A3: Polymorphism plays a key role in influencing the solid-state properties of compounds. In the case of [Cu(2,5-diiodopyridine)2Cl2] and [Cu(2,5-diiodopyridine)2Br2], two polymorphs of each complex have been identified and characterized . This is significant because the existence of different crystal structures for the same chemical composition can lead to variations in crucial properties such as solubility, stability, and even reactivity. This emphasizes the importance of understanding and controlling polymorphism in the development of materials with desired properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)